molecular formula C20H18ClNO2 B1420638 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160254-55-6

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420638
M. Wt: 339.8 g/mol
InChI Key: GTYMEVYTEKXDKH-UHFFFAOYSA-N
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Description

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C20H18ClNO2 . It is also known as S01118, O6-chloroacetyl-8-methyl-2-(4-propoxyphenyl)quinoline, and 8-MPQCC. This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride consists of a quinoline backbone with a propoxyphenyl group at the 2-position and a carbonyl chloride group at the 4-position. The molecular weight of this compound is 339.82 .

Scientific Research Applications

Helical Structures of Quinoline-Derived Oligoamides

A study conducted by Jiang et al. (2003) focused on the synthesis of oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, which are related to quinoline derivatives. These oligomers were shown to adopt stable helical structures, confirmed through X-ray diffraction and NMR, highlighting the significance of quinoline derivatives in structural studies of oligoamides.

Synthesis of Quino[1,2-c]quinazolines

Phillips and Castle (1980) explored the use of quinoline derivatives in the synthesis of quino[1,2-c]quinazolines, a class of compounds with potential pharmaceutical applications. Their research, documented in Journal of Heterocyclic Chemistry, demonstrated the versatility of quinoline derivatives as intermediates in organic synthesis.

Structural Analysis and Crystal Structure Studies

Several studies have been conducted on the crystal structure and molecular analysis of quinoline derivatives. For instance, Polo-Cuadrado et al. (2021) performed in-depth structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, providing insights into the molecular geometry and intermolecular interactions of such compounds.

Applications in Catalysis and Polymer Chemistry

The use of quinoline derivatives in catalysis and polymer chemistry has been explored in various studies. For example, Pan et al. (2016) demonstrated the efficiency of a ruthenium complex with quinoline derivatives in coupling cyclization reactions, highlighting the potential industrial applications of these compounds.

Free Radical Reactions in Polymer Films

Aspée et al. (2003) investigated free radical reactions in poly(methyl methacrylate) films using a quinoline-TEMPO sensor. Their research, published in Macromolecules, offers insights into the monitoring of radical processes in polymer films, a field where quinoline derivatives can play a significant role.

Antimicrobial Activity of Quinoline-Based Polymers

Patel et al. (2005) synthesized and characterized copolymers of quinoline derivatives, assessing their thermal properties and antimicrobial activity. This study, found in Journal of Polymer Science Part A, demonstrates the potential of quinoline derivatives in creating antimicrobial polymers.

properties

IUPAC Name

8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-3-11-24-15-9-7-14(8-10-15)18-12-17(20(21)23)16-6-4-5-13(2)19(16)22-18/h4-10,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYMEVYTEKXDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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